molecular formula C17H18N2O4 B5761236 1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea

1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea

Cat. No.: B5761236
M. Wt: 314.34 g/mol
InChI Key: HPZCHRJTMFAJIE-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and two methoxy groups attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 3,4-dimethoxyaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 1-(4-carboxyphenyl)-3-(3,4-dimethoxyphenyl)urea.

    Reduction: Formation of 1-(4-aminophenyl)-3-(3,4-dimethoxyphenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-(3,4-dimethoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(4-Acetylphenyl)-3-phenylurea: Lacks the methoxy groups, which may affect its binding affinity and biological activity.

    1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea: Contains an additional methoxy group, which may enhance its solubility and reactivity.

    1-(4-Acetylphenyl)-3-(3-methoxyphenyl)urea: Has only one methoxy group, which may influence its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-14-8-9-15(22-2)16(10-14)23-3/h4-10H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZCHRJTMFAJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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